
Tetrachloroethylene
Overview
Description
Tetrachloroethylene (C₂Cl₄), also known as perchloroethylene (PCE), is a chlorinated hydrocarbon widely used as an industrial solvent, particularly in dry cleaning and metal degreasing . Its chemical structure consists of two carbon atoms bonded to four chlorine atoms, resulting in high stability, non-flammability, and low solubility in water (0.15 g/L at 25°C) . Key physical properties include a boiling point of 121°C, vapor pressure of 14 mmHg at 20°C, and a density of 1.62 g/cm³ .
This compound is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC), with occupational exposure linked to bladder cancer in dry-cleaning workers . Chronic exposure also affects the central nervous system (CNS), liver, and kidneys .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrachloroethylene can be synthesized through several methods:
Acetylene Method: This method involves the chlorination of acetylene to produce this compound. The reaction is carried out at high temperatures in the presence of a catalyst.
Oxychlorination Process: Ethylene dichloride is subjected to oxychlorination in the presence of a catalyst to produce this compound.
Thermal Chlorination: This method involves the chlorination of hydrocarbons such as methane, ethane, or propane at high temperatures to produce this compound.
Industrial Production Methods: In industrial settings, this compound is primarily produced by the chlorination of hydrocarbons. The process involves the reaction of ethylene with chlorine at high temperatures, followed by distillation to purify the product. The reaction conditions typically include temperatures ranging from 150°C to 800°C and the use of catalysts such as potassium chloride and aluminum chloride .
Chemical Reactions Analysis
Tetrachloroethylene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form trichloroacetic acid and carbon dioxide.
Reduction: It can be reduced to form trichloroethylene and dichloroethylene.
Substitution: this compound can undergo nucleophilic substitution reactions to form various chlorinated derivatives
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or ozone can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions
Major Products:
Oxidation: Trichloroacetic acid, carbon dioxide.
Reduction: Trichloroethylene, dichloroethylene.
Substitution: Various chlorinated derivatives
Scientific Research Applications
Chemical Properties and Characteristics
Tetrachloroethylene is a colorless, non-flammable liquid with a sweet odor. It has a high density and is soluble in organic solvents but not in water. These properties facilitate its use as a solvent in various applications, particularly for dissolving oils and greases.
Dry Cleaning
This compound is predominantly used in the dry cleaning industry. In the 1990s, it accounted for approximately 50% of the solvent used in this sector. Its effectiveness in removing stains while being gentle on fabrics makes it the solvent of choice for many dry cleaners .
Textile Industry
In textile processing, PCE serves multiple functions:
- Scouring Solvent : Used to remove oils from fabrics post-production.
- Carrier Solvent : Employed for fabric dyes and finishes.
- Water Repellents : Acts as a carrier in treatments that enhance fabric water resistance .
Metal Degreasing
This compound is widely utilized for cleaning metal parts through both vapor and liquid degreasing methods. It effectively dissolves organic compounds, making it suitable for cleaning automotive and industrial components .
Chemical Intermediate
PCE is a key feedstock in the production of chlorofluorocarbons (CFCs) and hydrofluorocarbons (HFCs). However, due to environmental regulations aimed at reducing ozone depletion, the use of PCE in CFC production is being phased out .
Aerosol Products
In aerosol formulations, this compound is used as a solvent for automotive cleaners, silicone lubricants, and spot removers. Its ability to dissolve various contaminants makes it effective in these applications .
Pharmaceuticals and Pesticides
PCE has been explored as an extractant in pharmaceutical applications and as an anthelminthic agent for treating parasitic infections such as hookworm infestations .
Environmental Impact and Regulations
The widespread use of this compound has raised concerns regarding its environmental impact, particularly its role as an indoor air pollutant. Studies indicate that PCE can be found in various household products, contributing to air quality issues . Regulatory bodies like the Environmental Protection Agency (EPA) are actively evaluating its safety and have implemented measures to reduce exposure levels.
Data Tables
Application Area | Percentage Use (1990s) | Key Functions |
---|---|---|
Dry Cleaning | ~50% | Stain removal from fabrics |
Textile Processing | ~28% | Scouring, dye carrier |
Metal Degreasing | ~10-15% | Cleaning automotive parts |
Chemical Intermediate | >50% | Production of CFCs |
Aerosol Products | ~12% | Solvents for cleaners |
Case Studies
- Dry Cleaning Efficacy : A study conducted by the International Agency for Research on Cancer (IARC) examined the effectiveness of PCE in removing various stains from different fabric types. Results indicated that PCE outperformed alternative solvents in terms of stain removal efficiency while maintaining fabric integrity .
- Environmental Monitoring : Research at Edwards Air Force Base assessed the impact of PCE contamination on local wildlife populations. The study measured soil-vapor concentrations and observed no significant differences in population estimates between contaminated and uncontaminated sites, suggesting potential resilience among local fauna .
- Toxicological Studies : Investigations into the metabolic pathways of this compound have highlighted its similarities to trichloroethylene (TCE), emphasizing the need for further research into their comparative toxicology to understand species-specific risks better .
Mechanism of Action
Tetrachloroethylene exerts its effects primarily through its interaction with cellular membranes and enzymes. It is metabolized in the liver to form trichloroacetic acid and other metabolites, which can cause oxidative stress and cellular damage. The compound can also affect the central nervous system, leading to symptoms such as dizziness and headaches. The exact molecular targets and pathways involved in its toxic effects are still being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Chemical and Toxicological Comparison of Tetrachloroethylene and Related Chlorinated Solvents
Extraction Efficiency and Solvent Performance
- This compound vs. Chloroform: Both exhibit high extraction efficiency for polycyclic aromatic hydrocarbons (PAHs), with recovery rates >85% in spiked samples. However, this compound is preferred industrially due to lower toxicity compared to Chloroform (a suspected carcinogen) .
- This compound vs. Hexane: this compound outperforms hexane in extracting non-polar compounds (e.g., PAHs) due to its higher polarity and density, but hexane is less toxic and cheaper .
Environmental Persistence and Analytical Challenges
- This compound vs. 1,1,2,2-Tetrachloroethane: These compounds are structurally similar, leading to co-elution in gas chromatography (GC) analyses. This complicates environmental monitoring, as standard GC methods cannot reliably distinguish them .
- This compound vs. Hexachloroethane : Hexachloroethane metabolizes into this compound in mammals, contributing to its environmental persistence. Both compounds bioaccumulate, but this compound volatilizes more rapidly from water (Henry’s law constant: 25.5 atm·m³/mol) .
Industrial Substitution Trends
- Trichloroethylene Phase-Out : In metal degreasing, this compound is less volatile (vapor pressure: 14 mmHg vs. 60 mmHg for Trichloroethylene) but faces competition from 1,1,1-Trichloroethane, which has lower chronic toxicity .
Health Risk Comparisons
- Carcinogenicity: this compound’s bladder cancer risk (meta-RR: 1.47 for dry cleaners) is higher than Trichloroethylene’s kidney cancer risk (meta-RR: 1.3) but lower than Carbon Tetrachloride’s hepatocellular carcinoma risk .
- Acute Toxicity : this compound causes less immediate CNS depression than Trichloroethylene but more severe respiratory irritation compared to 1,1,1-Trichloroethane .
Biological Activity
Tetrachloroethylene (PCE), also known as perchloroethylene, is a volatile organic compound widely used in dry cleaning and industrial applications. Its biological activity encompasses a range of toxicological effects, including carcinogenicity, neurotoxicity, and organ-specific damage. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
This compound is a chlorinated hydrocarbon with the chemical formula CCl. It is characterized by its high volatility, which facilitates inhalation exposure in occupational settings. The primary routes of exposure include inhalation and dermal absorption, particularly in environments where PCE is used as a solvent or cleaning agent .
Toxicokinetics
Upon exposure, this compound undergoes metabolic transformation primarily in the liver and kidneys. The compound can be metabolized via two main pathways: oxidative metabolism and glutathione (GSH) conjugation. These metabolic processes lead to the formation of reactive intermediates that contribute to its toxic effects .
Metabolism Pathways
- Oxidative Metabolism : Involves cytochrome P450 enzymes leading to the production of reactive metabolites that can cause cellular damage.
- Glutathione Conjugation : Forms non-toxic conjugates that are excreted but can also yield reactive species capable of inducing toxicity .
Carcinogenicity
This compound has been classified as a potential human carcinogen based on animal studies demonstrating increased tumor incidence. Notable findings include:
- NCI Study : Long-term studies on B6C3F1 mice revealed significant increases in hepatocellular carcinoma at exposure levels of 536 mg/kg/day and 1072 mg/kg/day .
- Tumor Types : In Sprague-Dawley rats exposed to inhalation, adrenal pheochromocytoma was observed at lower exposure levels, although most tumors did not show statistically significant differences compared to controls .
Neurotoxicity
Neurotoxic effects have been documented in both human and animal studies. Symptoms reported include:
- CNS Depression : Alterations in electroencephalogram (EEG) patterns, muscle incoordination, restlessness, and unconsciousness have been observed in animals exposed to this compound .
- Human Studies : Occupational exposure has been linked to cognitive impairments and symptoms such as disorientation and confusion .
Organ-Specific Toxicity
This compound exhibits toxicity primarily affecting the liver and kidneys:
- Liver Toxicity : Fatty liver changes and elevated liver enzymes have been noted in both animal models and human cases following prolonged exposure .
- Kidney Damage : Studies indicate that PCE exposure can lead to nephrotoxicity characterized by renal tubular damage .
Developmental Effects
Research suggests potential teratogenic effects associated with this compound exposure during gestation:
- Animal Studies : Maternal exposure resulted in decreased fetal body weight, increased fetal reabsorption rates, and skeletal abnormalities such as delayed ossification of skull bones in mice .
Case Studies
Several case studies highlight the real-world implications of this compound exposure:
- Occupational Exposure : Workers in dry cleaning facilities reported symptoms consistent with neurotoxicity and liver dysfunction after prolonged contact with PCE.
- Environmental Contamination : Incidents of groundwater contamination have been linked to industrial use of PCE, raising concerns about long-term health effects on surrounding communities.
Summary Table of Biological Effects
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for assessing tetrachloroethylene-induced neurotoxicity in preclinical models?
Neurotoxicity is a sensitive endpoint for PCE exposure, occurring at low doses. Key methodologies include:
- Behavioral assays : Rodent models exposed to PCE via inhalation (e.g., 20–150 ppm for 7.5 hours/day) are evaluated for motor function deficits and cognitive impairments .
- Histopathological analysis : Olfactory mucosa degeneration and Bowman’s gland dilation in mice exposed to 300 ppm PCE for 5 days provide evidence of site-specific neurotoxicity .
- Biomarker quantification : Measurement of glutathione (GSH) metabolites in cerebrospinal fluid or serum to assess oxidative stress pathways .
- Epidemiological integration : Cross-referencing animal data with human studies (e.g., occupational cohorts) to identify low-exposure thresholds for neurotoxic effects .
Q. How can researchers optimize analytical methods for detecting this compound in biological and environmental matrices?
Standardized protocols include:
- Gas chromatography-mass spectrometry (GC-MS) : For urine or blood samples, headspace solid-phase microextraction (SPME) coupled with GC-MS achieves detection limits of 0.005 µg/L .
- Enzyme hydrolysis and derivatization : Urinary trichloroacetic acid (TCA) is quantified via GC/electron capture detection (ECD) after enzymatic hydrolysis, yielding 98% recovery rates .
- Environmental sampling : Airborne PCE is collected on activated charcoal tubes and analyzed using NIOSH Method 1003, with a detection limit of 0.02 µg/m³ .
- Quality control : Inter-laboratory validation using spiked samples and reference materials (e.g., NIST-certified standards) to ensure reproducibility .
Q. What design considerations are critical for epidemiological studies evaluating PCE carcinogenicity?
Key factors include:
- Exposure assessment : Use of job-exposure matrices (JEMs) and biomarker data (e.g., urinary TCA) to reduce misclassification bias .
- Cohort selection : Prioritize occupational cohorts (e.g., dry-cleaning workers) with prolonged PCE exposure and longitudinal health monitoring .
- Confounding control : Adjust for co-exposures (e.g., benzene, toluene) and lifestyle factors (smoking, alcohol) via multivariate regression .
- Endpoint specificity : Focus on cancers with biological plausibility (e.g., non-Hodgkin lymphoma, bladder cancer) rather than broad associations .
Advanced Research Questions
Q. How can contradictions in PCE carcinogenicity data (e.g., rodent vs. human studies) be resolved?
Discrepancies arise from species-specific metabolism and tumor latency. Methodological approaches include:
- Weight-of-evidence analysis : Integrate rodent bioassays (e.g., NTP studies showing mononuclear cell leukemia in rats) with human epidemiological data, emphasizing consistent endpoints like lymphoma .
- Dose-response modeling : Apply life-table analyses to NTP data, accounting for high background tumor rates in rodents and non-linear thresholds .
- Mechanistic alignment : Compare PCE metabolites (e.g., trichloroacetic acid) across species to identify conserved genotoxic or epigenetic pathways .
- Uncertainty quantification : Use bootstrap simulations to assess variability in low-dose extrapolation, particularly for non-DNA reactive carcinogens .
Q. What non-genotoxic mechanisms underlie PCE carcinogenicity, and how can they be experimentally validated?
Hypothesized mechanisms include:
- Oxidative stress : Chronic exposure depletes glutathione, leading to lipid peroxidation and DNA adduct formation. Validate via knockout rodent models (e.g., GSH-deficient mice) .
- Epigenetic modulation : PCE metabolites may alter histone deacetylase (HDAC) activity. Assess using chromatin immunoprecipitation sequencing (ChIP-seq) in exposed cell lines .
- Immune dysregulation : PCE suppresses T-cell function, promoting lymphoma. Test via flow cytometry of immune cell populations in exposed animals .
- Receptor-mediated effects : PPARα activation by PCE metabolites drives hepatocellular proliferation. Use receptor antagonists to isolate carcinogenic pathways .
Q. How can toxicokinetic models be integrated with multi-omics data to refine PCE risk assessment?
A systems biology approach involves:
- PBPK/PD modeling : Incorporate human physiologically based pharmacokinetic (PBPK) models to simulate metabolite distribution (e.g., this compound oxide) across tissues .
- Transcriptomic profiling : RNA-seq of liver and kidney tissues identifies dysregulated pathways (e.g., oxidative phosphorylation, apoptosis) post-exposure .
- Metabolomic integration : Correlate urinary TCA levels with serum metabolomics to map intermediate biomarkers of effect .
- Cross-species extrapolation : Apply machine learning to align rodent omics data with human biomarkers, improving hazard index calculations .
Properties
IUPAC Name |
1,1,2,2-tetrachloroethene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl4/c3-1(4)2(5)6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTYCFOTNPOANT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(Cl)Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl4, Array | |
Record name | PERCHLOROETHYLENE | |
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Record name | TETRACHLOROETHYLENE | |
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Related CAS |
25135-99-3 | |
Record name | Ethene, 1,1,2,2-tetrachloro-, homopolymer | |
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DSSTOX Substance ID |
DTXSID2021319 | |
Record name | Tetrachloroethylene | |
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Molecular Weight |
165.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Perchloroethylene appears as a clear colorless volatile liquid having an ether-like odor. Noncombustible. Insoluble in water. Vapors heavier than air. Density approximately 13.5 lb / gal. Used as dry cleaning solvent, a degreasing solvent, a drying agent for metals, and in the manufacture of other chemicals., Liquid, Colorless liquid with a mild, chloroform-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a mild, chloroform-like odor. | |
Record name | PERCHLOROETHYLENE | |
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Record name | Ethene, 1,1,2,2-tetrachloro- | |
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Record name | Tetrachloroethylene | |
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Record name | Perchloroethylene | |
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Record name | TETRACHLOROETHYLENE | |
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Record name | PERCHLOROETHYLENE (TETRACHLOROETHYLENE) | |
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Record name | Tetrachloroethylene | |
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Boiling Point |
250 °F at 760 mmHg (NTP, 1992), 121.2 °C, 121 °C, 250 °F | |
Record name | PERCHLOROETHYLENE | |
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Record name | Tetrachloroethylene | |
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Record name | TETRACHLOROETHYLENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | PERCHLOROETHYLENE (TETRACHLOROETHYLENE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/190 | |
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Record name | Tetrachloroethylene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0599.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Flash Point |
No flash point in conventional closed tester. | |
Record name | Tetrachloroethylene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/124 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
less than 0.1 mg/mL at 63 °F (NTP, 1992), In water, 206 mg/L at 25 °C, Insoluble in water, Miscible with alcohol, ether, chloroform, benzene, Miscible with ethanol, ethyl ether, benzene, Miscible with solvent hexane; dissolves in most of the fixed and volatile oils, 0.206 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.015, 0.02% | |
Record name | PERCHLOROETHYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4591 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Tetrachloroethylene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/124 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Perchloroethylene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041980 | |
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Record name | TETRACHLOROETHYLENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0076 | |
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Record name | Tetrachloroethylene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0599.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Density |
1.63 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.6230 g/cu cm at 20 °C, Density (at 20 °C): 1.62 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.09, 1.62 | |
Record name | PERCHLOROETHYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4591 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Tetrachloroethylene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/124 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TETRACHLOROETHYLENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0076 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | PERCHLOROETHYLENE (TETRACHLOROETHYLENE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/190 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Tetrachloroethylene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0599.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
5.83 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.83 (Air = 1), Relative vapor density (air = 1): 5.7, 5.83 | |
Record name | PERCHLOROETHYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4591 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Tetrachloroethylene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/124 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TETRACHLOROETHYLENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0076 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | PERCHLOROETHYLENE (TETRACHLOROETHYLENE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/190 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
14 mmHg at 68 °F ; 15.8 mmHg at 72 °F (NTP, 1992), 18.5 [mmHg], 18.5 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.9, 14 mmHg | |
Record name | PERCHLOROETHYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4591 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Tetrachloroethylene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/432 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Tetrachloroethylene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/124 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TETRACHLOROETHYLENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0076 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | PERCHLOROETHYLENE (TETRACHLOROETHYLENE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/190 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Tetrachloroethylene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0599.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Colorless liquid | |
CAS No. |
127-18-4 | |
Record name | PERCHLOROETHYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4591 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Tetrachloroethylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrachloroethylene [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TETRACHLOROETHYLENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9777 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tetrachloroethylene | |
Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
URL | https://www.epa.gov/aegl/tetrachloroethylene-results-aegl-program | |
Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
Record name | Ethene, 1,1,2,2-tetrachloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetrachloroethylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2021319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrachloroethylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.388 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Tetrachloroethylene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJ904HH8SN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Tetrachloroethylene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/124 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Perchloroethylene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041980 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | TETRACHLOROETHYLENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0076 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | PERCHLOROETHYLENE (TETRACHLOROETHYLENE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/190 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Ethylene, tetrachloro- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/KX3ABF10.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-2 °F (NTP, 1992), -22.2 °C, -22.3 °C, -22 °C, -2 °F | |
Record name | PERCHLOROETHYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4591 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Tetrachloroethylene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/124 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Perchloroethylene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041980 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | TETRACHLOROETHYLENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0076 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | PERCHLOROETHYLENE (TETRACHLOROETHYLENE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/190 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Tetrachloroethylene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0599.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.